![molecular formula C22H26O5 B12542816 3,3'-Oxybis[2-(4-methoxyphenyl)-3-methyloxetane] CAS No. 674287-62-8](/img/structure/B12542816.png)
3,3'-Oxybis[2-(4-methoxyphenyl)-3-methyloxetane]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-Oxybis[2-(4-methoxyphenyl)-3-methyloxetane] is an organic compound with a complex structure that includes two oxetane rings connected by an oxygen bridge and substituted with methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Oxybis[2-(4-methoxyphenyl)-3-methyloxetane] typically involves the reaction of 4-methoxyphenyl derivatives with oxetane precursors under specific conditions. One common method involves the use of a linker mode approach under reflux conditions, where the reactants are heated together to facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3,3’-Oxybis[2-(4-methoxyphenyl)-3-methyloxetane] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the oxetane rings.
Substitution: The methoxyphenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized oxetane compounds.
Scientific Research Applications
3,3’-Oxybis[2-(4-methoxyphenyl)-3-methyloxetane] has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Mechanism of Action
The mechanism by which 3,3’-Oxybis[2-(4-methoxyphenyl)-3-methyloxetane] exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, influencing biological pathways and processes. Detailed studies on its mechanism of action are ongoing, with a focus on understanding its interactions at the molecular level .
Comparison with Similar Compounds
Similar Compounds
3,3’-Oxybis(methylene)bis(3-ethyloxetane): Another oxetane derivative with similar structural features but different substituents.
4,4’-Oxybis{N-[(E)-(3-methoxyphenyl)methylene]aniline}: A compound with a similar methoxyphenyl group but different core structure.
Uniqueness
3,3’-Oxybis[2-(4-methoxyphenyl)-3-methyloxetane] is unique due to its specific substitution pattern and the presence of two oxetane rings connected by an oxygen bridge. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields .
Properties
CAS No. |
674287-62-8 |
|---|---|
Molecular Formula |
C22H26O5 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-3-[2-(4-methoxyphenyl)-3-methyloxetan-3-yl]oxy-3-methyloxetane |
InChI |
InChI=1S/C22H26O5/c1-21(13-25-19(21)15-5-9-17(23-3)10-6-15)27-22(2)14-26-20(22)16-7-11-18(24-4)12-8-16/h5-12,19-20H,13-14H2,1-4H3 |
InChI Key |
JJHOOQPNZHOXKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC1C2=CC=C(C=C2)OC)OC3(COC3C4=CC=C(C=C4)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(4-Methylbenzene-1-sulfonyl)-3-azabicyclo[3.1.0]hexan-1-yl]propan-2-one](/img/structure/B12542736.png)
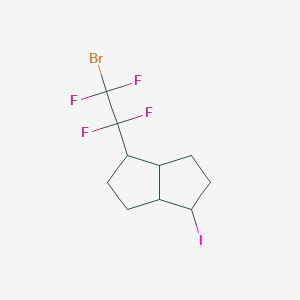
![2-Hydroxy-4-[1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]benzoic acid](/img/structure/B12542743.png)
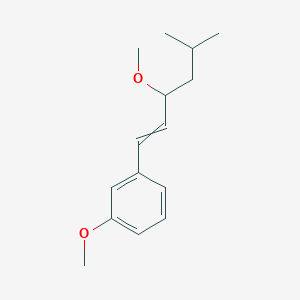
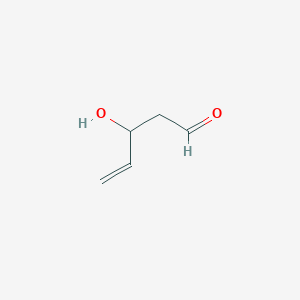
![(2-Azido-3,5-dibromophenyl)[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B12542785.png)

![2-Amino-1-[(4-methylphenyl)methyl]pyrimidin-1-ium bromide](/img/structure/B12542799.png)
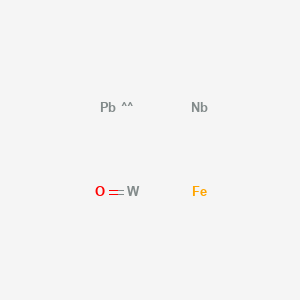
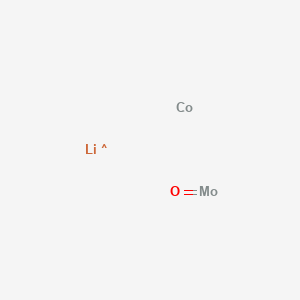
![1-[2-Fluoro-4-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane](/img/structure/B12542805.png)
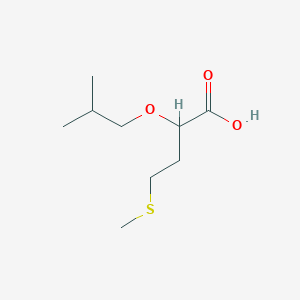
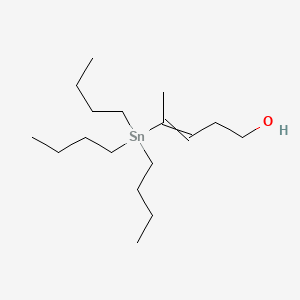
![Urea, N-[[(1,1-dimethylethyl)imino]methyl]-N,N'-dimethyl-](/img/structure/B12542829.png)
